6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its properties and interactions. Analyzing bond angles, functional groups, and stereochemistry provides insights into its stability and reactivity. Crystallographic studies, such as the one conducted by Yu et al , reveal the precise arrangement of atoms in the crystal lattice.
Scientific Research Applications
Synthesis and Derivative Evaluation
Synthetic Pathways and Biological Activities : Researchers have developed synthetic pathways to create derivatives of pyrimidin-4(3H)-one compounds, which have been evaluated for their potential anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities. For example, a study outlines the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, showing promising analgesic and anti-inflammatory activities (A. Abu‐Hashem, M. Youssef, 2011).
Antimicrobial and Antifungal Potentials : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial properties, revealing compounds with significant activity against bacterial and fungal pathogens (S. Tiwari et al., 2018).
Antitubercular and Antiviral Activities : Derivatives of pyrimidin-4(3H)-one, including those with nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, have been synthesized and assessed for their anti-tubercular efficacy through in vitro and in silico studies, identifying compounds with potent activity against mycobacterium tuberculosis (B. Vavaiya et al., 2022). Furthermore, derivatives targeting HIV-1 have shown virus-inhibiting properties, underscoring the compound's relevance in antiviral research (M. Novikov et al., 2004).
Anticancer Investigations : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Khaled R. A. Abdellatif et al., 2014).
Mechanistic Studies and Drug Development
Enzyme Inhibition and Mode of Action : The exploration of pyrimidine derivatives as enzyme inhibitors, particularly those targeting xanthine oxidase and phosphodiesterases, provides insights into their mechanism of action and potential therapeutic applications. Studies have reported on the synthesis and evaluation of such inhibitors, suggesting their utility in treating conditions like gout and hypertension (A. P. Hall et al., 1964; B. Dumaitre, N. Dodic, 1996).
Future Directions
properties
IUPAC Name |
1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXKSXWCUVZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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